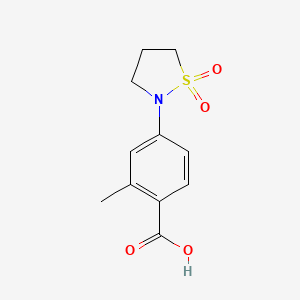

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-7-9(3-4-10(8)11(13)14)12-5-2-6-17(12,15)16/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNGKDJKBMNCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCS2(=O)=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The synthesis of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid generally involves the formation of the thiazolidine ring system followed by oxidation to introduce the sulfone functionality. The key steps include:

- Cyclization of appropriate precursors such as α-haloketones or α-chloroacetyl derivatives with thiourea or related sulfur-nitrogen containing reagents.

- Oxidation of the thiazolidine ring to the 1,1-dioxo (sulfone) form.

- Functionalization of the aromatic ring with a methyl group and carboxylic acid substituent.

Specific Synthetic Protocols

Cyclization and Oxidation Approach

A common approach involves the cyclization of α-haloketones with thiourea or hydrazine derivatives, followed by oxidation to the sulfone:

- Reactants: 2-methylbenzoic acid derivatives or their halogenated precursors, thiourea or hydrazine, α-haloketones.

- Cyclization Conditions: Typically carried out in refluxing methanol or ethanol with base catalysts such as triethylamine or sodium hydroxide.

- Oxidation: Performed using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane or acetic acid to convert the thiazolidine sulfur atom to the sulfone (1,1-dioxo) state.

This method yields high purity products with good yields, benefiting from mild reaction conditions and operational simplicity.

One-Pot Multi-Component Synthesis

Recent advances include one-pot, four-component condensation and cyclization protocols that streamline the synthesis:

- Components: Benzaldehydes (including 2-methylbenzaldehyde), hydrazine, α-haloketones, and allyl isothiocyanate.

- Catalysts: Triethylamine (Et3N) has been found optimal.

- Conditions: Reflux in methanol for approximately 7 hours.

- Advantages: High yields, clean reaction profiles, and operational simplicity.

This method facilitates the synthesis of thiazolidin-4-one derivatives, which can be further oxidized to the sulfone form.

Acid Chloride Intermediate Route

Another preparative route involves converting the corresponding carboxylic acid to an acid chloride intermediate:

- Step 1: Conversion of this compound to its acid chloride using thionyl chloride (SOCl2).

- Conditions: Reflux in solvents such as dichloromethane or chloroform at 60-70°C.

- Step 2: The acid chloride can then be used for further functionalization or coupling reactions.

This approach is particularly useful for industrial scale synthesis due to the reactivity of acid chlorides.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | α-Haloketone, thiourea, Et3N, MeOH, reflux | 65–75 | Formation of thiazolidine ring |

| Oxidation | H2O2 or mCPBA, DCM or acetic acid, RT | 70–85 | Conversion to sulfone (1,1-dioxo) |

| Acid Chloride Formation | SOCl2, DCM or chloroform, reflux 60-70°C | 80–90 | Conversion of acid to acid chloride |

| One-Pot Multi-Component | Benzaldehyde, hydrazine, α-haloketone, allyl isothiocyanate, Et3N, MeOH reflux 7h | 75–85 | Efficient synthesis of thiazolidin-4-one |

Detailed Research Findings

- Catalyst Effects: Triethylamine is consistently reported as the most effective base catalyst for cyclization reactions, providing high yields and clean products.

- Solvent Influence: Methanol and ethanol are preferred solvents for cyclization due to their polarity and ability to dissolve reactants; dichloromethane and chloroform are favored for acid chloride formation and oxidation steps.

- Temperature and Time: Reflux conditions (60-110°C depending on the step) and reaction times ranging from 2 to 7 hours optimize conversion and yield.

- Purification: Products are typically purified by recrystallization from solvents such as ethanol or n-butanol, or by silica gel chromatography using ethyl acetate/hexane mixtures.

- Industrial Scale-Up: Continuous flow reactors and automated systems improve reaction control, yield, and safety, especially for acid chloride formation and oxidation steps.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Oxidation | α-Haloketone, thiourea, H2O2/mCPBA | Reflux (MeOH), RT (oxidation) | High yield, mild conditions | Requires multiple steps |

| One-Pot Multi-Component Synthesis | Benzaldehyde, hydrazine, α-haloketone, allyl isothiocyanate, Et3N | Reflux in MeOH, 7 h | Operational simplicity, high yield | Limited to specific substrates |

| Acid Chloride Intermediate | SOCl2, DCM/chloroform | Reflux 60-70°C | Reactive intermediate, scalable | Requires careful handling of SOCl2 |

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid. For instance, research conducted by Güzel-Akdemir et al. demonstrated that compounds derived from thiazolidinone scaffolds exhibited significant inhibitory effects against various cancer cell lines. In particular, one compound showed an inhibition rate of 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line in preliminary screenings .

| Compound | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

These findings suggest that thiazolidinone derivatives, including those related to this compound, could be promising candidates for further development as anticancer agents.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of compounds similar to this compound. A study investigated a series of benzothiazole derivatives that included thiazolidine structures and their inhibitory effects on monoamine oxidase enzymes, which are implicated in neurodegenerative diseases. Certain derivatives showed significant activity against monoamine oxidase B and butyrylcholinesterase, indicating potential for treating conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that yield various derivatives with differing biological activities. The characterization of these compounds is crucial for understanding their structure–activity relationships.

Synthesis Example

A common synthetic route involves the reaction of appropriate thiazolidine precursors with substituted benzoic acids under controlled conditions to yield the desired product.

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Research in Pharmacy, researchers synthesized several thiazolidinone derivatives and evaluated their anticancer activity using a panel of human cancer cell lines. The results indicated a promising profile for compounds containing the thiazolidinone core structure .

Case Study 2: Neuroprotective Evaluation

Another study focused on evaluating the neuroprotective properties of benzothiazole derivatives that included thiazolidine moieties. The results demonstrated that these compounds could reduce the activity of enzymes associated with neurodegeneration, suggesting their potential use as therapeutic agents in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

- Electronic and Steric Effects: The thiazolidine dioxo group in the title compound enhances electron-withdrawing properties compared to non-sulfonated thiazole derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid), improving binding affinity to enzymatic targets . The methyl group at C2 reduces steric hindrance relative to bulkier substituents (e.g., trifluorobenzyl in benzothiazine derivatives), favoring solubility in polar solvents .

- Synthetic Utility: Unlike boronic acid derivatives (e.g., BB-0573), the title compound lacks cross-coupling reactivity but serves as a carboxylate precursor for esterification or amidation . SS4, a thiazolidinone analogue, is synthesized via condensation with mercaptoacetic acid, a method applicable to the title compound with modifications .

- Biological Activity: Benzothiazine derivatives (e.g., ) exhibit potent COX-2 inhibition due to their rigid bicyclic structure, while the title compound’s monocyclic thiazolidine may offer broader metabolic stability . The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for enhanced bioavailability, a feature shared with SS4 but absent in boronic acid derivatives .

Biological Activity

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid (CAS No. 1282896-74-5) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 255.29 g/mol

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mg/L |

| Escherichia coli | 16 mg/L |

| Candida albicans | 0.125–0.5 mg/L |

A study highlighted that modifications in the thiazolidine structure can enhance antifungal activity against Candida species, with the compound showing promising results similar to established antifungal agents like Mycosidine .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Thiazolidines are known for their ability to modulate inflammatory pathways. In vitro studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of thiazolidine derivatives have shown that they can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth has been documented in several studies, indicating its potential as a chemotherapeutic agent .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several thiazolidine derivatives, including this compound. Results indicated superior activity against Bacillus cereus compared to standard antibiotics .

- In Vivo Studies : A recent animal model study assessed the anti-inflammatory effects of thiazolidine compounds, showing significant reduction in edema and inflammatory markers post-treatment with this compound .

Q & A

Basic: What are the established synthetic routes for 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid?

Methodological Answer:

The synthesis typically involves multi-component reactions (MCRs) or stepwise functionalization of the benzoic acid core. A common approach includes:

- Thiazolidine ring formation : Reacting 2-methylbenzoic acid derivatives with thiols and aldehydes under acidic conditions (e.g., glacial acetic acid) to form the 1,2-thiazolidine ring .

- Oxidation : Sulfur oxidation using agents like hydrogen peroxide (H₂O₂) to achieve the 1,1-dioxo moiety .

- Purification : Column chromatography or recrystallization for isolating the final product.

Structural validation via NMR and mass spectrometry is critical to confirm regiochemistry and purity .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a solvent (e.g., ethanol/water mixtures) to grow high-quality crystals.

- Data Collection : Using synchrotron or in-house diffractometers (e.g., Bruker D8 Venture).

- Refinement : SHELXL software for refining atomic coordinates and resolving thermal displacement parameters .

Reported metrics (e.g., R factor < 0.05) ensure reliability .

Advanced: How to resolve contradictions in crystallographic data, such as disordered atoms or twinning?

Methodological Answer:

- Disorder Handling : Use SHELXL’s PART instruction to model split positions and apply restraints (e.g., SIMU/DELU) .

- Twinning : For twinned crystals (common in monoclinic systems), employ the TWIN/BASF commands in SHELXL. Validate with R₁ values and difference Fourier maps .

- Validation Tools : Check for outliers using PLATON’s ADDSYM or the IUCr’s checkCIF database .

Advanced: How to design experiments to evaluate its antimicrobial activity?

Methodological Answer:

- In Vitro Assays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-Kill Kinetics : Monitor bacterial viability over 24 hours at 2× MIC.

- Mechanistic Studies :

- Enzyme Inhibition : Screen against bacterial enoyl-ACP reductase or dihydrofolate reductase .

- Membrane Permeability : Use fluorescent dyes (e.g., propidium iodide) to assess disruption.

Advanced: How to investigate structure-activity relationships (SAR) for optimizing biological activity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., methyl group at position 2, thiazolidine ring substituents) and compare bioactivity .

- Computational Modeling :

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., S. aureus FabI).

- QSAR : Develop regression models correlating substituent hydrophobicity (logP) with MIC values .

- In Vivo Validation : Prioritize analogs with low cytotoxicity (tested via MTT assay) for murine infection models.

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Salt Formation : Prepare hydrochloride or sodium salts (e.g., 4-(dimethylamino)benzoic acid derivatives) to enhance aqueous solubility .

- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl esters) that hydrolyze in vivo .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or use cyclodextrin inclusion complexes to improve bioavailability .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

- Metabolic Stability : Perform liver microsome assays to identify rapid clearance pathways (e.g., CYP450-mediated oxidation) .

- Protein Binding : Measure plasma protein binding using equilibrium dialysis; high binding may reduce free drug concentration .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents to assess AUC, Cₘₐₓ, and half-life. Adjust dosing regimens based on bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.